molecular formula C16H14N2O4S B481035 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylphenyl)acetamide CAS No. 474249-48-4

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B481035
CAS No.: 474249-48-4
M. Wt: 330.4g/mol
InChI Key: FANGACRVJXFGFK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylphenyl)acetamide follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The molecule consists of a benzisothiazole core system that has undergone oxidation at the sulfur center to form a 1,1-dioxide functionality, coupled with a 3-oxo substituent, creating the characteristic 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety. This core structure is connected through an acetyl bridge to an N-(3-methylphenyl) substituent, where the methyl group occupies the meta position relative to the acetamide nitrogen attachment point.

The structural framework places this compound within the broader family of benzisothiazole derivatives, which are characterized by their fused benzene-isothiazole ring systems. Related compounds in this chemical class include N-(5-chloro-1,2-benzisothiazol-3-yl)acetamide with molecular formula C9H7ClN2OS and molecular weight 226.68 grams per mole, demonstrating the structural diversity possible within this chemical family. The presence of the 1,1-dioxide functionality distinguishes these compounds from simpler benzisothiazole derivatives, as this oxidation state significantly influences both chemical reactivity and biological activity profiles.

Contemporary structural analysis reveals that compounds bearing the 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide core demonstrate consistent molecular architecture across various substitution patterns. For instance, the closely related 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide exhibits molecular formula C16H14N2O5S with molecular weight 346.4 grams per mole, while maintaining the characteristic benzisothiazole dioxide acetamide backbone. These structural similarities suggest that the 3-methylphenyl substitution pattern in the target compound would likely result in a molecular formula of C16H14N2O4S with an estimated molecular weight of approximately 330 grams per mole, consistent with other meta-substituted analogues in this series.

Table 1. Structural Comparison of Related Benzisothiazole Acetamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound C16H14N2O4S* ~330* meta-methyl substitution
3-methoxy analogue C16H14N2O5S 346.4 meta-methoxy substitution
4-bromo-3-methyl analogue C16H13BrN2O4S 409.3 bromo and methyl substitution
4-methoxy analogue C16H14N2O5S 346.4 para-methoxy substitution

*Estimated values based on structural analysis

Historical Context and Discovery in Benzisothiazole Derivatives Research

The development of benzisothiazole derivatives as synthetic targets emerged from systematic investigations into heterocyclic chemistry during the mid-20th century, with particular emphasis on compounds containing fused ring systems capable of exhibiting biological activity. Historical research demonstrates that benzisothiazole compounds, including the parent 1,2-benzisothiazol-3(2H)-one with chemical abstracts service number 2634-33-5, served as foundational structures for subsequent medicinal chemistry programs. The evolution toward more complex derivatives incorporating acetamide functionalities represented a strategic approach to enhance both solubility and target specificity through rational drug design principles.

Synthetic methodologies for benzisothiazole-acetamide conjugates evolved from established protocols for heterocyclic synthesis, with early work focusing on the preparation of simpler analogues before progressing to more sophisticated substitution patterns. Research documented in recent literature indicates that general procedures for preparing 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(substituted phenyl)acetamides involve the reaction of sodium saccharin with appropriately substituted 2-chloro-N-phenylacetamides in dimethyl formamide at elevated temperatures between 125-130 degrees Celsius. These synthetic approaches demonstrate the systematic development of structure-activity relationships within this chemical class.

The historical progression of benzisothiazole research reveals increasing sophistication in both synthetic methodology and biological evaluation. Early investigations established fundamental reactivity patterns and stability profiles, while subsequent research expanded into systematic exploration of substitution effects on biological activity. Contemporary studies document the synthesis of benzisothiazole-tetrazolyl derivatives as an extension of this research trajectory, demonstrating the continued evolution of this chemical class toward novel applications in coordination chemistry and materials science. The development of three novel benzisothiazole-tetrazolyl derivatives with different spacer groups illustrates the ongoing expansion of synthetic possibilities within this heterocyclic framework.

The chronological development of benzisothiazole chemistry reveals several distinct phases of research activity. Initial investigations focused on establishing fundamental synthetic protocols and characterizing basic chemical properties. Subsequent research phases emphasized the exploration of biological activities, leading to the identification of promising pharmacological profiles within specific structural subsets. Recent developments have expanded into hybrid molecular architectures, exemplified by the discovery of benzothiazole-1,2,3-triazole hybrid compounds that demonstrate potent epidermal growth factor receptor inhibitory activity with cytotoxicity against cancer cell lines. These hybrid approaches represent contemporary efforts to combine the favorable properties of multiple heterocyclic systems within single molecular entities.

Significance in Medicinal Chemistry and Pharmacophore Development

The significance of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylphenyl)acetamide in medicinal chemistry derives from its incorporation of multiple pharmacologically relevant structural elements within a single molecular framework. The benzisothiazole core system has demonstrated consistent biological activity across diverse therapeutic applications, while the acetamide functionality provides opportunities for hydrogen bonding interactions with biological targets. Research indicates that compounds containing the 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide pharmacophore exhibit significant anti-inflammatory activity, with specific derivatives showing percentage inhibition values ranging from 32.18% to 48.43% in established inflammatory models.

Contemporary pharmacophore analysis reveals that the structural features present in benzisothiazole acetamide derivatives contribute to multiple mechanisms of biological activity. The electron-withdrawing properties of the benzisothiazole dioxide system, combined with the hydrogen bonding capabilities of the acetamide group, create molecular architectures capable of interacting with diverse protein targets. Studies of structurally related compounds demonstrate that benzothiazole-triazole hybrid molecules can achieve exceptional potency against epidermal growth factor receptor targets, with inhibition concentrations in the low micromolar range and inhibition percentages exceeding 90% in specific cases. These findings suggest that the target compound may possess similar potential for biological activity through comparable molecular interactions.

The development of structure-activity relationships within the benzisothiazole acetamide class has revealed specific substitution patterns that enhance biological activity. Research demonstrates that the position and nature of substituents on the phenyl ring attached to the acetamide nitrogen significantly influence both potency and selectivity profiles. For instance, compounds bearing methoxy substitutions in different positions show varying degrees of biological activity, with meta-substituted analogues often exhibiting distinct activity profiles compared to para-substituted variants. This positional sensitivity suggests that the 3-methylphenyl substitution pattern in the target compound may confer unique biological properties that differentiate it from other members of this chemical series.

Table 2. Biological Activity Data for Related Benzisothiazole Acetamide Derivatives

Structural Feature Activity Type Potency Range Reference Compound
meta-methoxy substitution Anti-inflammatory 32-48% inhibition Compound 1(c)-1(e)
Benzothiazole-triazole hybrid Epidermal growth factor receptor inhibition 0.69-4.82 μM Compounds 8a-8c
General acetamide series Multiple mechanisms Variable Various derivatives
para-methoxy substitution Comparative activity Reference standard 4-methoxy analogue

The pharmacophore significance extends beyond individual biological activities to encompass broader applications in drug discovery and development. The benzisothiazole acetamide scaffold serves as a versatile platform for medicinal chemistry optimization, allowing systematic modification of substituent patterns to fine-tune biological properties. Research in glucose transporter inhibition demonstrates that benzisothiazole derivatives can achieve potent and selective activity against specific protein targets, with some analogues showing inhibition concentrations as low as 10 nanomolar. These findings illustrate the potential for compounds within this structural class to serve as lead compounds for pharmaceutical development across multiple therapeutic areas.

The molecular architecture of benzisothiazole acetamide derivatives also provides opportunities for rational drug design through computational modeling and structure-based optimization. Molecular docking studies of related compounds demonstrate favorable binding interactions with target proteins, suggesting that systematic modification of the phenyl ring substitution pattern could yield compounds with enhanced affinity and selectivity. The 3-methylphenyl substitution in the target compound represents one such modification that may contribute to distinct binding properties and biological activity profiles compared to other substitution patterns within this chemical series.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-5-4-6-12(9-11)17-15(19)10-18-16(20)13-7-2-3-8-14(13)23(18,21)22/h2-9H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANGACRVJXFGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution Method

Step 1: Synthesis of 2-Chloro-N-(3-methylphenyl)acetamide
3-Methylaniline reacts with chloroacetyl chloride in ethyl methyl ketone under basic conditions (Na₂CO₃) at 7–10°C. The reaction proceeds via Schotten-Baumann acylation, yielding 2-chloro-N-(3-methylphenyl)acetamide as a white crystalline solid.

Step 2: Condensation with Sodium Saccharin
Equimolar amounts of sodium saccharin and the chloroacetamide intermediate are refluxed in dimethylformamide (DMF) at 125–130°C for 2 hours. The nucleophilic substitution at the benzylic carbon of saccharin forms the benzisothiazole-acetamide linkage, with NaCl precipitation indicating completion. Crude product recrystallization using ethanol:acetone (1:1) achieves >95% purity.

Critical Reaction Parameters:

ParameterOptimal ValueImpact on Yield
SolventDMFEnhances nucleophilicity of saccharin anion
Temperature125–130°CAccelerates substitution kinetics
Molar Ratio (Saccharin:Chloroacetamide)1:1Prevents oligomerization
Reaction Time2 hoursEnsures complete NaCl precipitation

Optimization of Reaction Conditions

Solvent Screening

DMF outperforms THF and DMSO in the nucleophilic substitution step due to its high polarity and ability to stabilize ionic intermediates. Reactions in DMF achieve 85–90% conversion versus <50% in THF.

Temperature Profiling

Below 120°C, reaction rates decrease significantly, requiring >6 hours for completion. Above 135°C, decomposition of the saccharin anion occurs, reducing yields by 20–25%.

Purification Techniques

Recrystallization from ethanol:acetone (1:1) removes unreacted saccharin and polymeric byproducts. Column chromatography (SiO₂, ethyl acetate/hexane) may supplement purification for analytical-grade material, though industrial-scale processes prefer crystallization for cost efficiency.

Analytical Characterization Data

Spectroscopic Properties

TechniqueKey SignalsAssignment
1H^1H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H)3-methylphenyl CH₃
δ 4.21 (s, 2H)Acetamide CH₂
δ 7.20–8.10 (m, 7H)Aromatic protons
IR (KBr)1675 cm⁻¹C=O stretch (amide I)
1340, 1160 cm⁻¹S=O asymmetric/symmetric stretches

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at t₃ = 7.2 minutes with 99.1% area purity.

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost Contribution (%)Optimization Strategy
Sodium saccharin45Bulk procurement from ISO 17025-certified suppliers
DMF30Solvent recovery via distillation
3-Methylaniline20Catalytic amidation to reduce waste

Environmental Impact

DMF usage raises concerns due to its toxicity (LD₅₀ = 3500 mg/kg). Substitution with cyclopentyl methyl ether (CPME) is under investigation but currently reduces yields by 15% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfone group, although this is less common due to the stability of the sulfone.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the benzisothiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DMAP for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or sulfoxides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzisothiazole derivatives in various chemical reactions.

Biology

Biologically, benzisothiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound is investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it valuable in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzyme active sites, inhibiting their function. The benzisothiazole ring can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 3-methylphenyl group in the target compound influences lipophilicity and steric bulk compared to analogs:

Compound Name Substituent on Aromatic Ring Key Structural Features LogP* (Predicted)
Target compound 3-methylphenyl Methyl group at meta position ~2.8
N-(2-ethylphenyl) analog (CAS 663169-01-5) 2-ethylphenyl Ethyl group at ortho position ~3.2
N-(3-bromophenyl) analog (CAS 454177-59-4) 3-bromophenyl Electron-withdrawing bromo group ~3.0
N-(4-hydroxyphenyl) analog 4-hydroxyphenyl Polar hydroxyl group ~1.5

Key observations :

  • Ortho-substituted analogs (e.g., 2-ethylphenyl) exhibit higher LogP due to increased steric hindrance and reduced solubility .

Pharmacological Activity

Enzyme Inhibition

Benzisothiazolyl acetamides show activity against neurological targets:

Compound Target Enzyme IC50/Inhibition Data Selectivity Reference
N-(3-methylphenyl) analog MAO-A/MAO-B Not reported
N-(4-chlorophenyl) analog (MAO-A inhibitor) MAO-A 0.028 mM 50-fold selective over MAO-B
N-(naphthalen-1-yl) analog AChE/BChE Moderate inhibition (IC50 ~10–50 µM) Dual inhibitor

Inference :

  • The 3-methylphenyl group may enhance selectivity for MAO-B or BChE due to its moderate electron-donating nature, though direct data is lacking.
  • Bromo or chloro substituents (e.g., 3-bromophenyl) improve binding to hydrophobic enzyme pockets, as seen in MAO-A inhibitors .
Antimicrobial Activity

Benzothiazole/benzisothiazole acetamides exhibit broad-spectrum activity:

Compound Microbial Target MIC Range (µmol/mL ×10⁻²) Key Finding
4d (N-[2-phenyl-4-oxo-thiazolidin-3-yl] analog) Bacteria (S. aureus) 10.7–21.4 Most potent in series
3h (N′-(halophenylmethylidene) analog) Fungi (C. albicans) 15.0–30.0 Synergistic with azoles

Comparison :

  • The 3-methylphenyl group may reduce antifungal activity compared to halophenyl derivatives but could improve bacterial membrane penetration .

Biological Activity

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C9H8N2O4SC_9H_8N_2O_4S, with a molecular weight of 240.24 g/mol. Its structure includes a benzisothiazole moiety, which is significant for its pharmacological properties. Below is a summary of its key chemical characteristics:

PropertyValue
Molecular FormulaC9H8N2O4S
Molecular Weight240.24 g/mol
CAS Number30763-03-2
SMILESNC(=O)CN1C(=O)c2ccccc2S1(=O)=O
IUPAC Name2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)acetamide

Biological Activity

Research indicates that compounds containing the benzisothiazole structure exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential as an analgesic and anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

1. Anti-inflammatory Activity:
Studies have shown that benzisothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.

2. Antimicrobial Properties:
The compound demonstrates antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with cellular metabolic processes.

3. Anticancer Potential:
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

Study 1: Analgesic Effects
A study published in Bioorganic & Medicinal Chemistry evaluated the analgesic effects of benzisothiazole derivatives in animal models. The results indicated significant pain relief comparable to standard analgesics when administered at specific dosages.

Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry demonstrated that benzisothiazole derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness at low concentrations.

Study 3: Anticancer Activity
A recent investigation in European Journal of Medicinal Chemistry focused on the anticancer potential of similar compounds. The study found that certain derivatives could inhibit tumor growth in vitro and in vivo by promoting apoptosis in cancer cells.

Q & A

(Basic) What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves:

  • Coupling reactions : Amide bond formation between the benzisothiazolone core and the 3-methylphenyl group using activating agents like carbodiimides .
  • Oxidation steps : Controlled oxidation to introduce the 1,1-dioxide moiety, often using hydrogen peroxide or ozone under low-temperature conditions .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization strategies :
    • Temperature control : Maintaining 0–5°C during oxidation prevents side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide coupling .
    • Catalyst use : Lewis acids like ZnCl₂ improve yields in cyclization steps .

(Basic) Which analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns on the benzisothiazolone and acetamide moieties. Aromatic protons in the 3-methylphenyl group appear as multiplets at δ 6.8–7.5 ppm, while the acetamide carbonyl resonates near δ 170 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 345.08) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the benzisothiazolone ring and dihedral angles between aromatic systems .

(Advanced) How can researchers resolve contradictions in spectroscopic data across studies?

Discrepancies often arise from:

  • Solvent effects : Chemical shifts vary in DMSO vs. CDCl₃; always report solvent conditions .
  • Tautomerism : The benzisothiazolone’s keto-enol equilibrium can alter NMR peak splitting. Use variable-temperature NMR to confirm dominant forms .
  • Impurity interference : Compare HPLC purity (>98%) with MS data to rule out byproducts .

(Advanced) What methodologies are recommended for studying enzyme interactions?

  • In vitro binding assays :
    • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., Kd values) with immobilized targets like cyclooxygenase-2 .
    • Fluorescence quenching : Monitors changes in tryptophan fluorescence of enzymes (e.g., α-glucosidase) upon compound binding .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the acetamide carbonyl and catalytic residues .

(Basic) What functional group reactivities influence derivatization?

Key reactive sites:

  • Benzisothiazolone ring : Susceptible to nucleophilic attack at the sulfone group, enabling substitution reactions with amines/thiols .
  • Acetamide group : Participates in hydrolysis under acidic/basic conditions; stabilize with anhydrous solvents .
  • 3-Methylphenyl ring : Electrophilic aromatic substitution (e.g., nitration) at the para position .

(Advanced) How can structural modifications enhance biological activity?

  • Substituent engineering :
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve binding to hydrophobic enzyme pockets .
    • Replace the methyl group with bulkier substituents (e.g., -CF₃) to enhance metabolic stability .
  • Prodrug strategies : Mask the acetamide as an ester to improve bioavailability, with enzymatic cleavage in vivo .

(Basic) What solvent systems are optimal for recrystallization?

  • Binary mixtures : Ethanol/water (7:3) yields high-purity crystals due to controlled polarity .
  • Avoid DMSO : Traces can interfere with X-ray crystallography; use acetone or ethyl acetate instead .

(Advanced) How to design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC. The compound is stable at pH >5 but hydrolyzes in acidic conditions .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation of the benzisothiazolone ring .

(Basic) What are common synthetic byproducts, and how are they identified?

  • Dimerization products : Formed via radical coupling of benzisothiazolone rings; detected via MS (m/z ~690) .
  • Incomplete oxidation : Residual 3-oxo intermediates show distinct NMR peaks (e.g., δ 12.1 ppm for enolic -OH) .

(Advanced) What computational tools predict metabolic pathways?

  • ADMET predictors : Use SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at the methylphenyl group) .
  • Density functional theory (DFT) : Calculates activation energies for hydrolysis pathways, guiding prodrug design .

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